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molecular formula C7H8BrNO B179574 3-Bromo-5-(methoxymethyl)pyridine CAS No. 173999-17-2

3-Bromo-5-(methoxymethyl)pyridine

Cat. No. B179574
M. Wt: 202.05 g/mol
InChI Key: CMBXJVRGUSEWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05861423

Procedure details

Under a nitrogen atmosphere, a solution of 3-bromo-5-hydroxymethylpyridine (379 mg, 2.0 mmol) in dry tetrahydrofuran (10 mL) was treated at ambient temperature with sodium hydride (160 mg, 4.0 mmol, 60% dispersion in mineral oil). After stirring 5 min at ambient temperature, the opaque, yellow mixture was treated with methyl iodide (342 mg, 2.4 mmol). After stirring 2 h at ambient temperature, the mixture was added to cold water (30 mL) and extracted with diethyl ether (3×20 mL). The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to an orange oil (429 mg). Purification by column chromatography on silica gel, eluting with 15% (v/v) ethyl acetate in hexane afforded 266 mg (65.3%) of 3-bromo-5-methoxymethylpyridine as a colorless oil.
Quantity
379 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
342 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH2:8][OH:9])[CH:7]=1.[H-].[Na+].[CH3:12]I.O>O1CCCC1>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH2:8][O:9][CH3:12])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
379 mg
Type
reactant
Smiles
BrC=1C=NC=C(C1)CO
Name
Quantity
160 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
342 mg
Type
reactant
Smiles
CI
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 5 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring 2 h at ambient temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation to an orange oil (429 mg)
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 15% (v/v) ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=NC=C(C1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 266 mg
YIELD: PERCENTYIELD 65.3%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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